Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate
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Overview
Description
Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with methoxy and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate typically involves the reaction of tetramethylpyrazine with specific reagents under controlled conditions. One common method includes the oxidation of tetramethylpyrazine with selenium dioxide (SeO2) to yield 2,5-dimethylpyrazine-3,6-dicarboxaldehyde. This intermediate can then be further reacted with methoxy and oxopropyl groups to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The methoxy and oxopropyl groups can
Properties
CAS No. |
6317-52-8 |
---|---|
Molecular Formula |
C16H20N2O8 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-23-11(19)7-5-9-13(15(21)25-3)18-10(6-8-12(20)24-2)14(17-9)16(22)26-4/h5-8H2,1-4H3 |
InChI Key |
SCHGWJMTBHDNKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(N=C(C(=N1)C(=O)OC)CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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